molecular formula C15H12N6O3 B11698175 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11698175
M. Wt: 324.29 g/mol
InChI Key: YAKMLEZMEIURBS-CXUHLZMHSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group, which is further connected to a nitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzotriazole Acetohydrazide: The initial step involves the reaction of benzotriazole with ethyl chloroacetate to form ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.

    Condensation Reaction: The acetohydrazide derivative is then subjected to a condensation reaction with 4-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells. It may also interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Lacks the nitrophenyl group, making it less effective in certain applications.

    N’-[(E)-(4-Nitrophenyl)methylidene]acetohydrazide: Lacks the benzotriazole moiety, reducing its stability and reactivity.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole and nitrophenyl groups, which confer enhanced stability, reactivity, and a broader range of applications compared to its analogs.

Properties

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12N6O3/c22-15(10-20-14-4-2-1-3-13(14)17-19-20)18-16-9-11-5-7-12(8-6-11)21(23)24/h1-9H,10H2,(H,18,22)/b16-9+

InChI Key

YAKMLEZMEIURBS-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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